molecular formula C14H11N3O2 B8288138 1-benzyl-4-nitro-1H-indazole

1-benzyl-4-nitro-1H-indazole

Cat. No. B8288138
M. Wt: 253.26 g/mol
InChI Key: CORAVBWSIRXYHF-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

To a solution of 4-nitro-1H-indazole (0.500 g, 3.06 mmol) in acetone (0.4M, 7.5 mL) cooled to 0° C. was added KOH (0.258 g, 4.60 mmol). After 15 minutes at 0° C., (bromomethyl)benzene (0.400 mL, 3.37 mmol) was added. The reaction mixture was allowed to stir at ambient temperature overnight. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography (50% EtOAc/hexanes) providing 256 mg (33%) of the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.258 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-:3])=[O:2].[OH-].[K+].Br[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O>[CH2:16]([N:8]1[C:9]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][CH:10]=2)[CH:6]=[N:7]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.258 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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